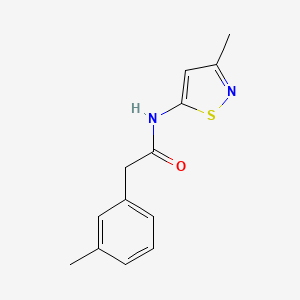![molecular formula C17H17ClN2 B6446259 2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640967-67-3](/img/structure/B6446259.png)
2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane, also known as 2-CPPA, is a chemical compound that has been studied for its potential use in various scientific research applications. It is an aromatic heterocyclic compound, and its structure consists of a five-membered ring containing two nitrogen atoms, a chlorine atom, and one carbon atom. 2-CPPA has been found to have an analgesic and anti-inflammatory effect, and it has been studied for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane has been studied for its potential use in various scientific research applications. It has been used in studies to investigate the mechanism of action of drugs, as well as for the investigation of biochemical and physiological effects. This compound has also been used in studies to investigate the structure-activity relationships of drugs, and to study the pharmacokinetics and pharmacodynamics of drugs.
Mécanisme D'action
The mechanism of action of 2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane is not yet fully understood. However, it is thought to act as an agonist of the G protein-coupled receptor, and to interact with other proteins involved in the regulation of cellular processes. It is thought to modulate the activity of various enzymes, and to affect the activity of various signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have an analgesic and anti-inflammatory effect. It has also been found to have an immunomodulatory effect, and to affect the activity of various enzymes involved in the metabolism of drugs. In addition, it has been found to affect the activity of various receptors involved in the regulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it can be used to investigate the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs. However, there are also some limitations to its use in laboratory experiments. For example, it is a relatively unstable compound, and its effects are not fully understood.
Orientations Futures
Future research on 2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane could focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further studies could be conducted to investigate its potential use in the treatment of various diseases. Furthermore, studies could be conducted to investigate the structure-activity relationships of this compound, and to study its pharmacokinetics and pharmacodynamics. Finally, further research could be conducted to investigate the potential toxicity of this compound.
Méthodes De Synthèse
2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane can be synthesized using a variety of methods, including the reaction of 5-chloropyridine-2-carboxylic acid with 2-chloro-6-phenyl-2-azaspiro[3.3]heptane in the presence of a base. The reaction is carried out in an inert atmosphere, and the resulting product is purified by column chromatography.
Propriétés
IUPAC Name |
2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c18-15-6-7-16(19-10-15)20-11-17(12-20)8-14(9-17)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEUEIKGXWHEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=NC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6446183.png)
![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446185.png)
![4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446192.png)
![N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446194.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446201.png)
![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6446209.png)
![N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446214.png)

![2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6446225.png)
![N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446230.png)
![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446246.png)
![4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6446254.png)
![4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6446257.png)
![N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446262.png)